5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene
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Overview
Description
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene is an organic compound with the molecular formula C9H9BrFIO and a molecular weight of 358.98 g/mol It is a derivative of benzene, featuring bromine, fluorine, iodine, and isopropoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the isopropoxy group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Bromo-2-fluoro-1-iodo-3-methylbenzene: Similar structure but with a methyl group instead of an isopropoxy group.
Uniqueness
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene is unique due to the combination of bromine, fluorine, iodine, and isopropoxy groups on the benzene ring. This unique arrangement of functional groups can result in distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H9BrFIO |
---|---|
Molecular Weight |
358.97 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrFIO/c1-5(2)13-8-4-6(10)3-7(12)9(8)11/h3-5H,1-2H3 |
InChI Key |
LVVROCMMPWZIED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Br)I)F |
Origin of Product |
United States |
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